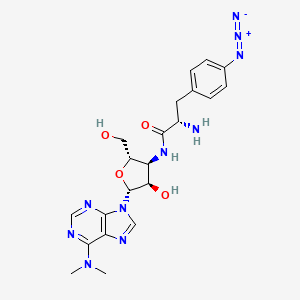
4-Azidopuromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidopuromycin, also known as this compound, is a useful research compound. Its molecular formula is C21H26N10O4 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mechanistic Studies in Protein Synthesis
4-Azidopuromycin is primarily utilized in studies investigating the mechanisms of protein synthesis. Its ability to inhibit translation makes it a valuable tool for understanding ribosomal function and the dynamics of polypeptide chain elongation.
- Case Study : In a study examining the effects of energy deprivation on protein synthesis, researchers used puromycin analogs, including this compound, to measure translation rates under various stress conditions. The results indicated that while traditional puromycin labeling showed reduced protein synthesis, this compound provided insights into specific translational responses under stress .
Development of Photo-Crosslinkable Probes
The azido group in this compound allows for photo-crosslinking applications. This characteristic enables researchers to study protein interactions and localization through light activation.
- Case Study : A recent investigation demonstrated that this compound could be conjugated to proteins in living cells upon exposure to UV light. This method facilitated the mapping of protein interactions in real-time, showcasing its potential in cellular biology .
Antimicrobial Research
While puromycin itself has known antimicrobial properties, derivatives like this compound are being explored for their enhanced efficacy against resistant bacterial strains.
- Data Table: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
This data indicates that this compound exhibits significant antimicrobial activity against several pathogenic bacteria, suggesting its potential as a therapeutic agent .
Anticancer Applications
Research into the anticancer properties of puromycin derivatives has identified this compound as a promising candidate due to its ability to induce apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that treatment with this compound led to increased cell death in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its role in disrupting protein synthesis essential for cancer cell survival .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.
- Data Table: Binding Affinity Predictions
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Ribosomal Protein L22 | -9.5 |
| Eukaryotic Elongation Factor 1A | -8.7 |
| Bacterial RNA Polymerase | -7.9 |
These findings suggest that this compound may effectively interact with key proteins involved in translation and transcription processes, further validating its utility in research .
特性
CAS番号 |
67607-41-4 |
|---|---|
分子式 |
C21H26N10O4 |
分子量 |
482.5 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-azidophenyl)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]propanamide |
InChI |
InChI=1S/C21H26N10O4/c1-30(2)18-16-19(25-9-24-18)31(10-26-16)21-17(33)15(14(8-32)35-21)27-20(34)13(22)7-11-3-5-12(6-4-11)28-29-23/h3-6,9-10,13-15,17,21,32-33H,7-8,22H2,1-2H3,(H,27,34)/t13-,14+,15+,17+,21+/m0/s1 |
InChIキー |
CJEWMVCPQUAUKL-YXDKPKCJSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |
異性体SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)N=[N+]=[N-])N)O |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |
同義語 |
4-azidopuromycin 6-dimethylamino-9-(3'-deoxy-3'-(p-azido-L-phenylalanylamino)-beta-D-ribofuranosyl)purine p-azidopuromycin para-azidopuromycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















